molecular formula C8H8ClNO3 B8291183 2-chloro-N-(2,6-dihydroxyphenyl)acetamide

2-chloro-N-(2,6-dihydroxyphenyl)acetamide

Cat. No.: B8291183
M. Wt: 201.61 g/mol
InChI Key: QANYPGRRXBFLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,6-dihydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-chloro-N-(2,6-dihydroxyphenyl)acetamide

InChI

InChI=1S/C8H8ClNO3/c9-4-7(13)10-8-5(11)2-1-3-6(8)12/h1-3,11-12H,4H2,(H,10,13)

InChI Key

QANYPGRRXBFLQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)NC(=O)CCl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=P([O-])([O-])O
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Synthesis routes and methods II

Procedure details

KH2PO4 (17.2 g, 126.3 mmol) and K2HPO4 (8.2 g, 35.7 mmol) in 188 ml of distilled water were deoxygenated by passing argon through the mixture for 0.5 hour. 2-Aminobenzene-1,3-diol (1 g, 8.0 mmol) was added to the buffer solution and chloroacetyl chloride (0.64 ml, 8.0 mmol) was added slowly to the reaction mixture. After addition was completed, the reaction mixture was stirred at room temperature for 1.5 hours. Water was removed by freeze-drying and the residue was dissolved in 20% MeOH in DCM. The insoluble salt was removed by filtration, the solvent was evaporated to give the subtitled compound which was used without purification in the next step.
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KH2PO4
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17.2 g
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K2HPO4
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8.2 g
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188 mL
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1 g
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0.64 mL
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